![molecular formula C9H15Cl B13193926 2-(2-Chloroethyl)bicyclo[2.2.1]heptane CAS No. 184030-99-7](/img/structure/B13193926.png)
2-(2-Chloroethyl)bicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloroethyl)bicyclo[221]heptane is a chemical compound with the molecular formula C9H15Cl It is a derivative of norbornane, a bicyclic hydrocarbon, and features a chloroethyl group attached to the bicyclo[221]heptane structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)bicyclo[2.2.1]heptane typically involves the reaction of norbornene with chloroethyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:
Starting Materials: Norbornene and chloroethyl chloride.
Catalyst: A suitable catalyst such as aluminum chloride or boron trifluoride.
Reaction Conditions: The reaction is conducted at a temperature range of 0-50°C, under an inert atmosphere to prevent unwanted side reactions.
Purification: The product is purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.
化学反应分析
Types of Reactions
2-(2-Chloroethyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the chloroethyl group can yield ethyl derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane or 2-(2-Aminoethyl)bicyclo[2.2.1]heptane.
Oxidation: Formation of 2-(2-Oxoethyl)bicyclo[2.2.1]heptane.
Reduction: Formation of 2-(2-Ethyl)bicyclo[2.2.1]heptane.
科学研究应用
2-(2-Chloroethyl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Chloroethyl)bicyclo[2.2.1]heptane involves its interaction with various molecular targets. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create novel compounds with desired properties.
相似化合物的比较
Similar Compounds
2-Chlorobicyclo[2.2.1]heptane: A closely related compound with a similar structure but lacking the ethyl group.
2-Methylbicyclo[2.2.1]heptane: Another derivative of norbornane with a methyl group instead of a chloroethyl group.
2,2,3-Trimethylbicyclo[2.2.1]heptane: A more heavily substituted derivative with three methyl groups.
Uniqueness
2-(2-Chloroethyl)bicyclo[2.2.1]heptane is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and potential applications compared to its analogs. This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and industrial applications.
属性
CAS 编号 |
184030-99-7 |
|---|---|
分子式 |
C9H15Cl |
分子量 |
158.67 g/mol |
IUPAC 名称 |
2-(2-chloroethyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H15Cl/c10-4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2 |
InChI 键 |
RTYXJESPJKCWHN-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC1CC2CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


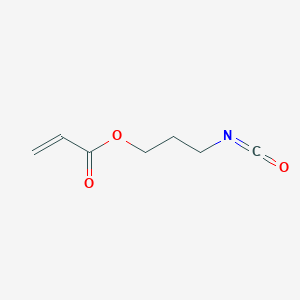
![2-[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B13193859.png)
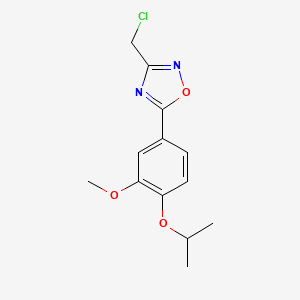
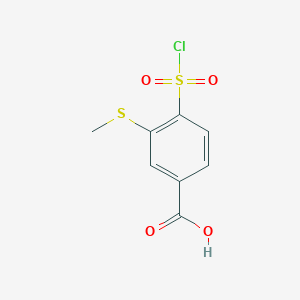
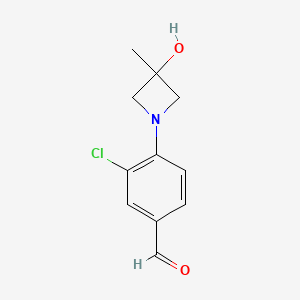
![2-Bromo-5-cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B13193876.png)
![1-[(tert-Butoxy)carbonyl]-4-chloro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13193883.png)
![2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B13193891.png)
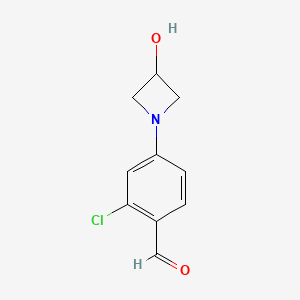
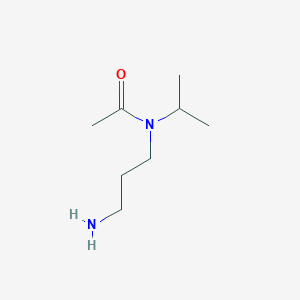
![2-{[(2-Chlorophenyl)methyl]amino}propanoic acid](/img/structure/B13193911.png)
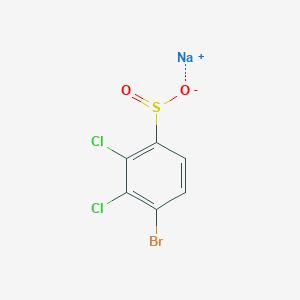
![5-{4-ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13193919.png)

